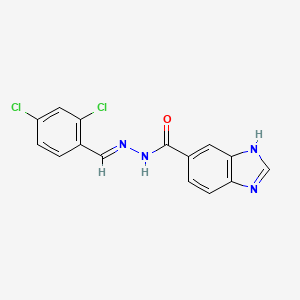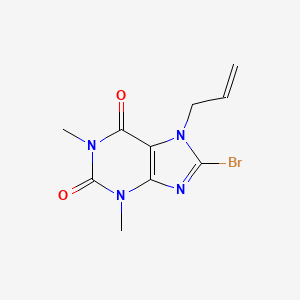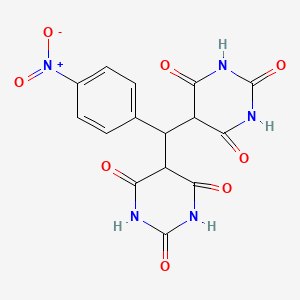
N'-(2,4-Dichlorobenzylidene)-1H-benzimidazole-6-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2,4-Dichlorobenzylidene)-1H-benzimidazole-6-carbohydrazide is a chemical compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is of significant interest due to its potential biological activities and applications in various fields of research.
Métodos De Preparación
The synthesis of N’-(2,4-Dichlorobenzylidene)-1H-benzimidazole-6-carbohydrazide typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 1H-benzimidazole-6-carbohydrazide. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified by recrystallization .
Análisis De Reacciones Químicas
N’-(2,4-Dichlorobenzylidene)-1H-benzimidazole-6-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of N’-(2,4-Dichlorobenzylidene)-1H-benzimidazole-6-carbohydrazide involves its interaction with cellular targets, leading to the disruption of essential biological processes. For instance, its antimicrobial activity is attributed to its ability to interfere with the synthesis of bacterial cell walls and fungal cell membranes. In cancer cells, the compound induces apoptosis by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation .
Comparación Con Compuestos Similares
N’-(2,4-Dichlorobenzylidene)-1H-benzimidazole-6-carbohydrazide can be compared with other Schiff bases and hydrazone derivatives:
N’-(2,4-Dichlorobenzylidene)cyclohexanecarbohydrazide: Similar in structure but with a cyclohexane ring instead of a benzimidazole moiety.
N’-(2,4-Dichlorobenzylidene)-2-oxo-2-(1-piperidinyl)acetohydrazide: Contains a piperidine ring, which may confer different biological activities.
N’-(2,4-Dichlorobenzylidene)-1-naphthohydrazide: Features a naphthalene ring, potentially altering its chemical reactivity and biological properties.
These comparisons highlight the unique structural features of N’-(2,4-Dichlorobenzylidene)-1H-benzimidazole-6-carbohydrazide, which contribute to its distinct chemical and biological activities.
Propiedades
Fórmula molecular |
C15H10Cl2N4O |
|---|---|
Peso molecular |
333.2 g/mol |
Nombre IUPAC |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C15H10Cl2N4O/c16-11-3-1-10(12(17)6-11)7-20-21-15(22)9-2-4-13-14(5-9)19-8-18-13/h1-8H,(H,18,19)(H,21,22)/b20-7+ |
Clave InChI |
INSCAFMGYGRJSL-IFRROFPPSA-N |
SMILES isomérico |
C1=CC2=C(C=C1C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl)NC=N2 |
SMILES canónico |
C1=CC2=C(C=C1C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl)NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,2,2-trichloro-1-{[(4-iodophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B15077808.png)
![(5Z)-2-(1-azepanyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B15077815.png)

![(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15077828.png)

![methyl 2-amino-1-(1,3-benzodioxol-5-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B15077832.png)





![(2Z)-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-(4-morpholinylcarbonyl)-2-propenenitrile](/img/structure/B15077873.png)
![6-Methoxy-1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-7-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride](/img/structure/B15077877.png)
![1-{4-[4-(4-Acetylphenyl)butyl]phenyl}ethanone](/img/structure/B15077893.png)
